2-amino-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride
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Overview
Description
2-Amino-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride is a chemical compound characterized by its trifluoromethyl group and amide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride typically involves the reaction of 3-(trifluoromethyl)aniline with chloroacetic acid in the presence of a suitable base, followed by acidification to obtain the hydrochloride salt. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in the design of new chemical entities.
Biology: In biological research, 2-amino-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride is explored for its potential biological activities. It may serve as a precursor for the development of bioactive compounds with therapeutic potential.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the development of drugs targeting various diseases, leveraging its unique chemical structure.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced material science and engineering.
Mechanism of Action
The mechanism by which 2-amino-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-3-(trifluoromethyl)phenol
2-Nitro-4-trifluoromethyl-aniline
3-(Trifluoromethyl)aniline
Uniqueness: 2-Amino-N-(3-(trifluoromethyl)phenyl)acetamide hydrochloride stands out due to its amide functionality, which differentiates it from other trifluoromethyl-containing compounds. This functional group imparts unique chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-amino-N-[3-(trifluoromethyl)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13;/h1-4H,5,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXHBZIHLGUCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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